molecular formula C9H8BrF3O B116366 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene CAS No. 156605-95-7

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene

Cat. No.: B116366
CAS No.: 156605-95-7
M. Wt: 269.06 g/mol
InChI Key: SMBKTJHPNAJJOC-UHFFFAOYSA-N
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Description

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H8BrF3O It is a derivative of benzene, featuring a bromine atom, an ethoxy group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxy-2-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-bromo-4-ethoxy-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene is unique due to the presence of both an ethoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-2-14-6-3-4-8(10)7(5-6)9(11,12)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBKTJHPNAJJOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621862
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156605-95-7
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156605-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Bromine (18.2 g) was slowly added dropwise to Compound (b) (19.3 g) at room temperature, and then the mixture was stirred at room temperature for 1 hour. Water and ether were added for liquid separation, and the aqueous layer was extracted three times with ether. The organic layers were combined, washed with saturated aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain 21.0 g of Compound (c).
Quantity
18.2 g
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reactant
Reaction Step One
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19.3 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

A stirred suspension of 4-bromo-3-trifluoromethyl-phenol (117.6 g, 0.49 mol) iodoethane (77.6 g, 0.49 mol) and potassium carbonate (101.2 g, 0.73 mol) in acetonitrile (600 ml) was heated to reflux for 2.5 hours. The mixture was concentrated under reduced pressure before partitioning between dichloromethane (1 litre) and water (1 litre). The organic phase was collected and dried over magnesium sulfate before concentration under reduced pressure to afford 4-bromo-1-ethoxy-3-trifluoromethyl-benzene (126.97 g). 1H NMR (CDCl3): δ 7.66 (s, 1H) 7.56 (d, 1H) 6.86 (s, 1H) 4.09 (q, 2H) 1.44 (t, 3H).
Quantity
117.6 g
Type
reactant
Reaction Step One
Quantity
101.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

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